molecular formula C5H5N5S B13116391 7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 89569-75-5

7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine

Cat. No.: B13116391
CAS No.: 89569-75-5
M. Wt: 167.19 g/mol
InChI Key: CGOMQUBVQXXTTF-UHFFFAOYSA-N
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Description

7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine, which includes a fused triazole and triazine ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on a triazole-containing starting material or vice versa. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the desired triazolotriazine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methylthio group and the fused ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Mechanism of Action

The mechanism of action of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with tailored properties for specific applications .

Properties

CAS No.

89569-75-5

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

7-methylsulfanyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5S/c1-11-4-2-7-10-5(9-4)6-3-8-10/h2-3H,1H3

InChI Key

CGOMQUBVQXXTTF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=NN2N=C1

Origin of Product

United States

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